molecular formula C11H13NO3 B1339894 3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-02-5

3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid

Cat. No. B1339894
CAS RN: 95262-02-5
M. Wt: 207.23 g/mol
InChI Key: HGZCCNRSTVUMIA-UHFFFAOYSA-N
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Description

“3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid” is a compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known as DOPA.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3/c1-7-4-3-5-9(8(7)2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) . This indicates that the compound contains an amine group attached to a dimethylphenyl group, and a carboxylic acid group attached to the same carbon as the amine .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its solubility would depend on factors such as polarity, iso-electric point, nature of solvent, and temperature .

Scientific Research Applications

  • Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines

    • Application Summary : This research involves the synthesis and cyclization of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. These compounds are used to create a variety of heterocyclic systems, including the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides .
    • Methods of Application : The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .
    • Results or Outcomes : The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .
  • Photocatalytic methods for amino acid modification

    • Application Summary : Photocatalysis has recently emerged as a mild approach for amino acid modification, generating a sizable toolbox of reactions capable of modifying almost all of the canonical amino acids .
    • Methods of Application : The specific methods of application are not detailed in the summary, but the research focuses on the use of photoredox catalysis for amino acid modification .
    • Results or Outcomes : The outcomes of this research are not detailed in the summary, but the research contributes to the field of photocatalytic amino acid modification .
  • Organic Light-Emitting Diodes (OLEDs)

    • Application Summary : The research focuses on the use of 1,8-naphthalimide derivatives as emissive materials in OLEDs . These devices have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .
    • Methods of Application : The research involves the rational molecular design of 1,8-naphthalimide derivatives, which can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
    • Results or Outcomes : The research contributes to the field of OLEDs and provides insights into the synthesis and usage of varyingly substituted frameworks as luminescent host, dopant, hole-blocking, and electron-transporting materials .
  • Antibacterial Efficacy of Organotin Complexes

    • Application Summary : The research involves the use of a ligand called 2-[(2,3-dimethylphenyl)amino]benzoic acid (DMPAB) to produce novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin . These complexes have potential antibacterial efficacy .
    • Methods of Application : The research involves a condensation procedure using appropriate organotin chloride salts and DMPAB to produce the novel complexes .
    • Results or Outcomes : The outcomes of this research are not detailed in the summary, but the research contributes to the field of medicinal chemistry and provides insights into the potential antibacterial efficacy of organotin complexes .
  • Organic Light-Emitting Diodes (OLEDs)

    • Application Summary : The research focuses on the use of 1,8-naphthalimide derivatives as emissive materials in OLEDs . These devices have garnered significant research attention due to their immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting .
    • Methods of Application : The research involves the rational molecular design of 1,8-naphthalimide derivatives, which can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .
    • Results or Outcomes : The research contributes to the field of OLEDs and provides insights into the synthesis and usage of varyingly substituted frameworks as luminescent host, dopant, hole-blocking, and electron-transporting materials .
  • Antibacterial Efficacy of Organotin Complexes

    • Application Summary : The research involves the use of a ligand called 2-[(2,3-dimethylphenyl)amino]benzoic acid (DMPAB) to produce novel complexes such as triphenyltin, dimethyl, diphenyl, and dibutyl-tin . These complexes have potential antibacterial efficacy .
    • Methods of Application : The research involves a condensation procedure using appropriate organotin chloride salts and DMPAB to produce the novel complexes .
    • Results or Outcomes : The outcomes of this research are not detailed in the summary, but the research contributes to the field of medicinal chemistry and provides insights into the potential antibacterial efficacy of organotin complexes .

properties

IUPAC Name

3-(2,3-dimethylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-7-4-3-5-9(8(7)2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZCCNRSTVUMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557126
Record name 3-(2,3-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid

CAS RN

95262-02-5
Record name 3-[(2,3-Dimethylphenyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95262-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AH Mageed, NM Ali - journal of kerbala university, 2010 - iasj.net
In this paper a synthesis of some new 2, 4-dihydroxyquinoline and 4-hydroxycoumarin derivatives have been described. The route of preparation involved the uses of Meldrum’s acid as …
Number of citations: 5 www.iasj.net

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